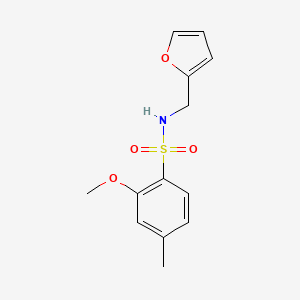![molecular formula C21H37BO B2566635 Bis[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-methylboronsäure CAS No. 85134-98-1](/img/structure/B2566635.png)
Bis[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-methylboronsäure
Übersicht
Beschreibung
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester is a complex organic compound with the molecular formula C21H37BO. It is a borinic acid derivative characterized by its unique bicyclic structure and ester functional group[_{{{CITATION{{{_1{Borinic acid, B,B-bis(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3 ...
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of other boronic acids and esters, which are valuable in organic synthesis and catalysis.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester typically involves the reaction of boronic acids with appropriate organic halides under specific conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process would be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters or borohydrides.
Substitution: Formation of various substituted borinic acids or esters.
Wirkmechanismus
The mechanism by which borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Boronic acids
Boronic esters
Borohydrides
Uniqueness: Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester is unique due to its bicyclic structure and the presence of the ester functional group, which differentiates it from other boronic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methoxy-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14-,15-,16+,17+,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXEQYLQNNXJC-BAMGFKBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37BO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85134-98-1 | |
| Record name | (-)-B-Methoxydiisopinocampheylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions (-)-B-Methoxydiisopinocampheylborane is used in?
A1: (-)-B-Methoxydiisopinocampheylborane, often abbreviated as Ipc₂BOMe, is frequently employed in asymmetric allylmetallation reactions. [, , , ] This reagent acts as a chiral auxiliary, facilitating the creation of new carbon-carbon bonds with high enantioselectivity.
Q2: Can you provide an example of how (-)-B-Methoxydiisopinocampheylborane controls the stereochemistry in a reaction?
A2: One well-documented example is the reaction of (+)-B-Allyldiisopinocampheylborane ((+)-(Ipc)₂B(allyl) or (lIpc)₂B(allyl)), derived from (+)-B-Methoxydiisopinocampheylborane, with aldehydes. [] The chiral diisopinocampheylborane moiety directs the approach of the allyl group to the aldehyde, leading to the preferential formation of one enantiomer of the homoallylic alcohol product.
Q3: What influences the selectivity of reactions involving (-)-B-Methoxydiisopinocampheylborane?
A3: The stereochemical outcome is primarily determined by the chiral diisopinocampheylborane unit, derived from pinene, which creates a sterically hindered environment around the boron atom. [, ] This forces reacting partners to approach in a specific orientation, favoring the formation of one enantiomer over the other.
Q4: Are there alternative methods for preparing enantioenriched compounds that could be considered instead of using (-)-B-Methoxydiisopinocampheylborane?
A4: Yes, several other chiral reagents and catalysts can be used for asymmetric synthesis. These include other chiral boron reagents, as well as transition metal complexes with chiral ligands. [] The choice of the optimal method depends on the specific reaction and the desired product.
Q5: Has the structure of (-)-B-Methoxydiisopinocampheylborane been modified to improve its performance or explore different applications?
A5: While the provided research papers don't explicitly discuss structural modifications of (-)-B-Methoxydiisopinocampheylborane, the field of asymmetric synthesis actively explores variations of chiral auxiliaries and catalysts. [] Researchers constantly seek to improve enantioselectivity, broaden substrate scope, and enhance reaction efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2566560.png)
![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)


